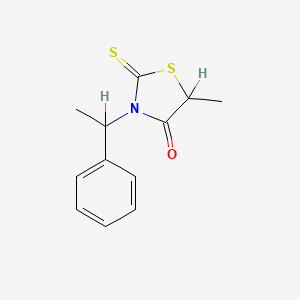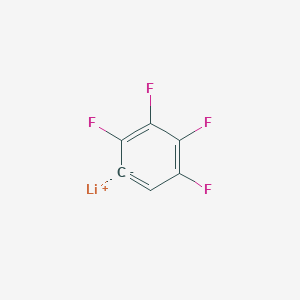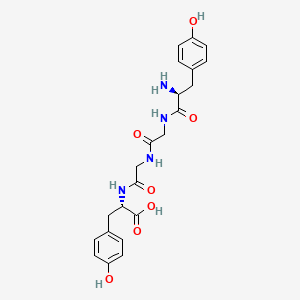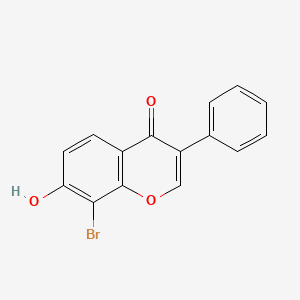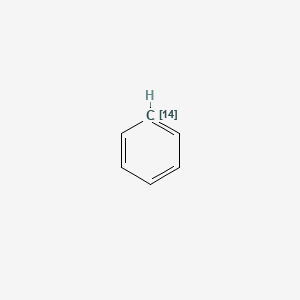
Benzene-14C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-14C is a radiolabeled compound where the carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. This isotope has a half-life of approximately 5,730 years, making it useful for tracing and dating purposes in various scientific fields . This compound is particularly valuable in research due to its ability to track the metabolic pathways and environmental fate of benzene and its derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene-14C can be synthesized through the thermal oxidation of carbon-14-labeled carbon dioxide to form carbon-14-labeled benzene. This process involves multiple chemical steps, including the conversion of carbon dioxide to carbon monoxide and then to benzene .
Industrial Production Methods: In industrial settings, this compound is typically produced using a sample oxidizer that can accommodate solid samples. The process involves the thermal oxidation of carbon-14-labeled compounds to produce this compound . This method is efficient and allows for the production of this compound in relatively large quantities.
Análisis De Reacciones Químicas
Types of Reactions: Benzene-14C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenol, benzaldehyde, and other oxygenated compounds.
Reduction: Reduction reactions can convert this compound to cyclohexane and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products:
Oxidation: Phenol, benzaldehyde, benzoic acid.
Reduction: Cyclohexane, cyclohexanol.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene
Aplicaciones Científicas De Investigación
Benzene-14C has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzene-14C involves its incorporation into various biochemical pathways. In biological systems, this compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as benzene oxide, which can bind to cellular macromolecules and cause toxicity . The molecular targets include DNA, proteins, and lipids, leading to various toxic effects, including hematotoxicity and carcinogenicity .
Comparación Con Compuestos Similares
Toluene-14C: Similar to benzene-14C but with a methyl group attached to the benzene ring.
Hexachlorothis compound: A chlorinated derivative of this compound used to study the environmental fate of chlorinated hydrocarbons.
Pentachlorothis compound: Another chlorinated benzene derivative used in similar studies.
Uniqueness: this compound is unique due to its simple structure and widespread use as a model compound in various scientific studies. Its radiolabeling with carbon-14 allows for precise tracking and analysis of its behavior in different environments and biological systems .
Propiedades
Número CAS |
27271-55-2 |
|---|---|
Fórmula molecular |
C6H6 |
Peso molecular |
80.10 g/mol |
Nombre IUPAC |
(114C)cyclohexatriene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+2 |
Clave InChI |
UHOVQNZJYSORNB-NJFSPNSNSA-N |
SMILES isomérico |
C1=CC=[14CH]C=C1 |
SMILES canónico |
C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


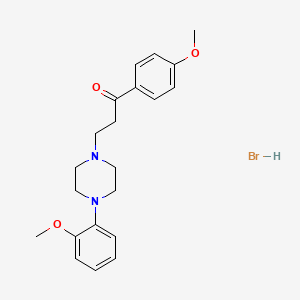

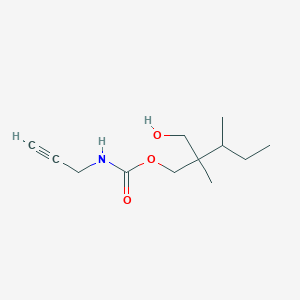
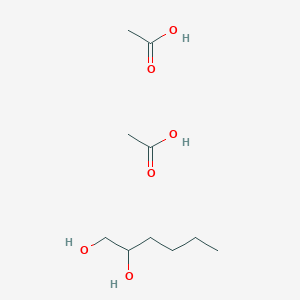
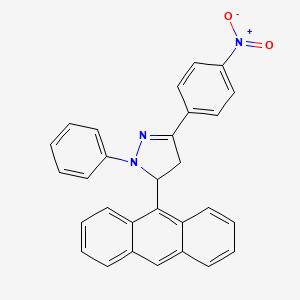
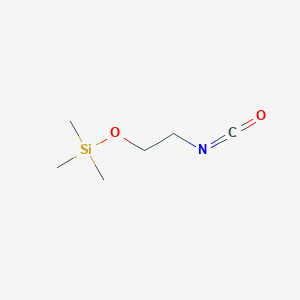
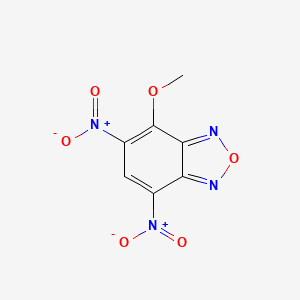
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

